

A Comparative Guide to Spectroscopic Data for Morpholino-Containing Organic Compounds

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Compound of Interest

Compound Name:	(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
CAS No.:	1704069-64-6
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For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The morpholine moiety, a saturated six-membered heterocycle containing both amine and ether functionalities, is a privileged scaffold in modern drug design.^{[1][2][3][4][5]} Its incorporation often enhances aqueous solubility, metabolic stability, and bioavailability, making it a common feature in FDA-approved drugs.^{[6][7]} This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize morpholino-containing compounds, offering field-proven insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the precise molecular structure of morpholino-containing compounds in solution. It relies on the principle that atomic nuclei in a strong magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their chemical environment.

Causality Behind Experimental Choices in NMR

The choice of NMR experiment and parameters is dictated by the need to resolve the specific signals of the morpholine ring and its substituents. The morpholine ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons, although rapid ring inversion at room temperature often results in averaged signals.^{[8][9]}

- ¹H NMR: Provides information on the proton environment. The key is to achieve sufficient resolution to distinguish the methylene protons adjacent to the nitrogen (N-CH₂) from those adjacent to the oxygen (O-CH₂).
- ¹³C NMR: Reveals the carbon framework of the molecule. Due to the symmetry of an unsubstituted morpholine ring, only two signals are typically expected.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting the morpholine ring to its substituents.

Comparative ¹H and ¹³C NMR Data

The chemical shifts (δ) of the morpholine ring protons and carbons are highly predictable and provide a diagnostic fingerprint.

Nucleus	Typical Chemical Shift (δ , ppm)	Rationale for Chemical Shift
O-CH ₂ Protons (H-2, H-6)	~3.7 ppm	Protons adjacent to the electronegative oxygen atom are deshielded, causing them to resonate at a lower field (higher ppm value).
N-CH ₂ Protons (H-3, H-5)	~2.9 ppm	Protons adjacent to the nitrogen atom are less deshielded than the O-CH ₂ protons and thus resonate at a higher field.
O-CH ₂ Carbons (C-2, C-6)	~67 ppm	The adjacent oxygen atom strongly deshields these carbons. [10]
N-CH ₂ Carbons (C-3, C-5)	~46 ppm	These carbons are less deshielded compared to the O-CH ₂ carbons. [11] [12]

Note: Data is approximate and can vary based on solvent and substitution.[\[13\]](#)

Influence of N-Substitution: The substituent on the morpholine nitrogen significantly impacts the chemical shifts. Electron-withdrawing groups will shift the adjacent N-CH₂ proton and carbon signals downfield, while electron-donating groups cause an upfield shift.

Self-Validating Protocol: Acquiring High-Quality NMR Data

This protocol ensures data is reliable and reproducible.

- **Sample Preparation (The "Why"):** Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key analyte resonances. Add a

small amount of an internal standard like tetramethylsilane (TMS, δ 0.00 ppm) for accurate chemical shift referencing.

- Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz) for better signal dispersion and resolution.^[9] Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.
- ^1H NMR Acquisition: Acquire a standard proton spectrum. Check for characteristic morpholine signals in the ~ 2.8 - 3.9 ppm range.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. This simplifies the spectrum to single lines for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.^[10]
- 2D NMR Acquisition: If assignments are ambiguous, run a 2D HSQC experiment. The resulting cross-peaks will definitively link the proton signals to their corresponding carbon signals, confirming the O-CH₂ and N-CH₂ pairs.
- Data Processing & Validation: Process the spectra using appropriate software. The integrals of the O-CH₂ and N-CH₂ proton signals should be in a 1:1 ratio (or 4H:4H total). The chemical shifts should align with expected values, and 2D correlations must be self-consistent.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.^{[14][15]}

Causality Behind Experimental Choices in MS

The choice of ionization technique is paramount for analyzing morpholino-containing compounds.

- Electron Ionization (EI): A high-energy technique that causes extensive fragmentation.^[14] ^[16] This provides a detailed "fingerprint" spectrum but may result in a weak or absent molecular ion peak (the peak corresponding to the intact molecule).

- Soft Ionization (ESI, CI): Electrospray Ionization (ESI) and Chemical Ionization (CI) are "softer" techniques that typically produce an abundant protonated molecule $[M+H]^+$, making it easy to determine the molecular weight. Fragmentation is less extensive but can often be induced. For drug development, LC-MS (Liquid Chromatography-MS) with ESI is the standard.

Common Fragmentation Patterns

Upon ionization, the morpholine ring can undergo characteristic fragmentation. The molecular ion of morpholine itself is observed at a mass-to-charge ratio (m/z) of 87.^[17] Key fragments often arise from the cleavage of the C-C bonds or C-O/C-N bonds within the ring.

A hallmark fragmentation pathway involves the alpha-cleavage adjacent to the nitrogen atom. This results in the loss of a C_2H_4O radical, leading to a prominent fragment ion. Another common fragmentation is the loss of a C_3H_6O radical. The most stable and therefore most abundant fragment ion for unsubstituted morpholine is typically seen at m/z 57.^[17]

m/z Value	Possible Fragment Structure	Notes
$[M]^+$	Intact Molecular Ion	Peak for the intact molecule with one electron removed.
$[M+H]^+$	Protonated Molecule	Dominant peak in soft ionization (e.g., ESI).
57	$[C_3H_7N]^+$	Often the base peak (most intense) in the EI spectrum of morpholine. ^[17]
42	$[C_2H_4N]^+$	Resulting from further fragmentation.
30	$[CH_4N]^+$	A common fragment for amine-containing compounds.

Note: Fragmentation is highly dependent on the substituents attached to the morpholine ring.

Infrared (IR) & UV-Visible (UV-Vis) Spectroscopy: Functional Group Confirmation

While less powerful for complete structure determination than NMR or MS, IR and UV-Vis spectroscopy provide rapid and valuable complementary data.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For morpholine derivatives, key absorptions include:

Vibration	Typical Wavenumber (cm ⁻¹)	Significance
C-H Stretch	2850 - 3000	Characteristic of the methylene (CH ₂) groups in the ring.[18]
C-O-C Stretch	1115 - 1120	A strong, characteristic band for the ether linkage within the ring.[18]
C-N Stretch	1070 - 1250	Confirms the presence of the amine functionality.
N-H Stretch	3250 - 3400	A broad peak present only if the morpholine nitrogen is unsubstituted (a secondary amine).

Source:[19][20]

UV-Visible (UV-Vis) Spectroscopy

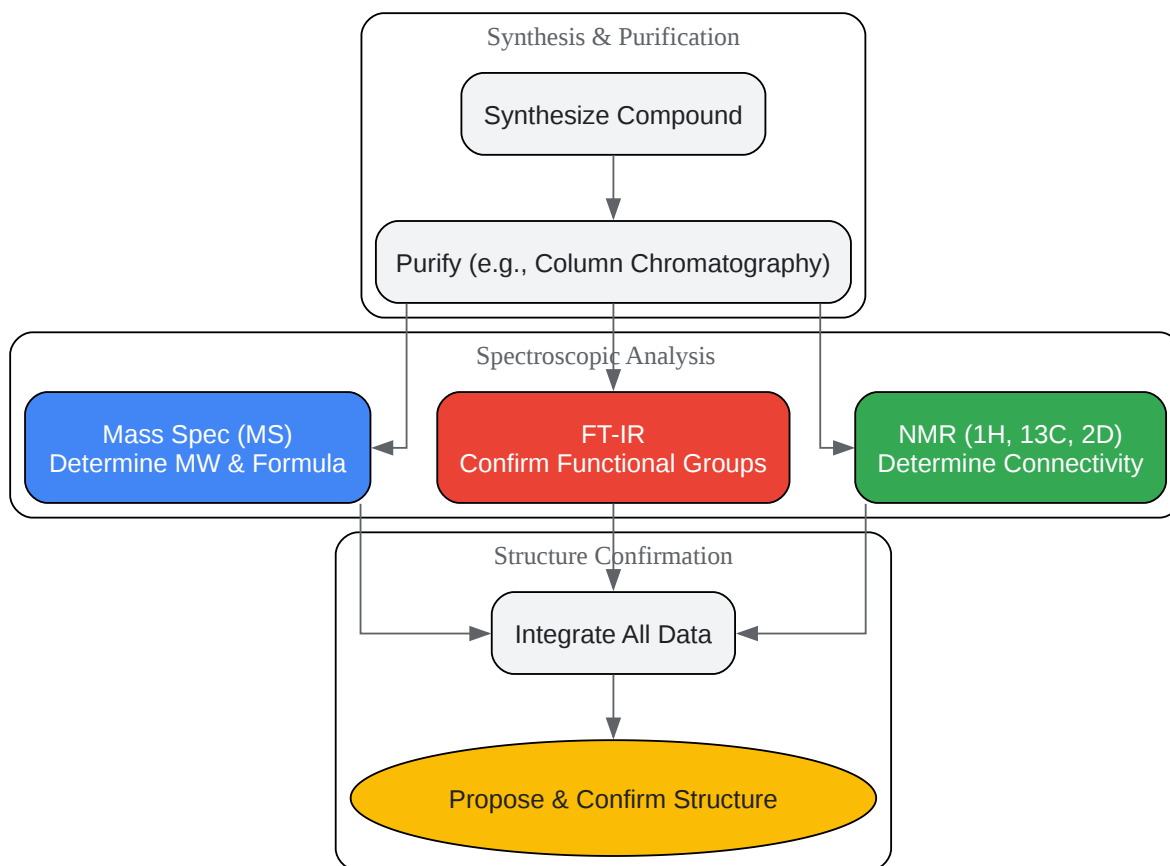
UV-Vis spectroscopy is useful for compounds containing chromophores (light-absorbing groups).[21][22] The simple morpholine ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm). However, if the morpholine is attached to an aromatic ring or another conjugated system (common in drug molecules), a characteristic UV-Vis spectrum will be observed.[23] The position of the maximum absorbance (λ_{max}) and the molar absorptivity

are sensitive to the electronic environment and can be used for quantitative analysis (e.g., measuring concentration) and for monitoring reactions.[24][25]

Workflow and Data Integration

The definitive characterization of a morpholino-containing compound relies on the logical integration of data from multiple techniques.

General Characterization Workflow



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Caption: Workflow for structural elucidation.

The process begins with synthesis and purification. The purified compound is then subjected to a battery of spectroscopic tests. MS provides the molecular weight, IR confirms the presence of key functional groups (ether, amine), and NMR provides the detailed bonding framework. Finally, all data are integrated to confirm the final structure.

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